4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol
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Overview
Description
4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups.
Preparation Methods
The synthesis of 4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Alkylation: Starting with a suitable alkyne, an alkylation reaction is performed to introduce the methoxybut-2-yn-1-yl group.
Etherification: The intermediate product undergoes an etherification reaction to form the desired ether linkage.
Hydrolysis: Finally, hydrolysis is carried out to obtain the target compound.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne and alkene groups into alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ether derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol involves its interaction with molecular targets through its functional groups. The alkyne and alkene groups can participate in various chemical reactions, such as addition and substitution, which allow the compound to modify other molecules. These interactions can affect biological pathways and enzyme activities, making it useful in biochemical research .
Comparison with Similar Compounds
Similar compounds to 4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol include:
4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-thiol: Contains a thiol group, which can lead to different reactivity and applications.
4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ester: An ester derivative that can be used in different synthetic applications.
The uniqueness of this compound lies in its combination of alkyne and alkene groups, which provide versatile reactivity and potential for diverse applications.
Properties
CAS No. |
688789-44-8 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(4-methoxybut-2-ynoxy)but-2-en-1-ol |
InChI |
InChI=1S/C9H14O3/c1-11-7-4-5-9-12-8-3-2-6-10/h2-3,10H,6-9H2,1H3 |
InChI Key |
XNANGBRIXFNMCM-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CCOCC=CCO |
Origin of Product |
United States |
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